

Application Notes and Protocols for LIN28 Inhibitor C902 in Mouse Models

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Compound of Interest

Compound Name: C902

Cat. No.: B15602100

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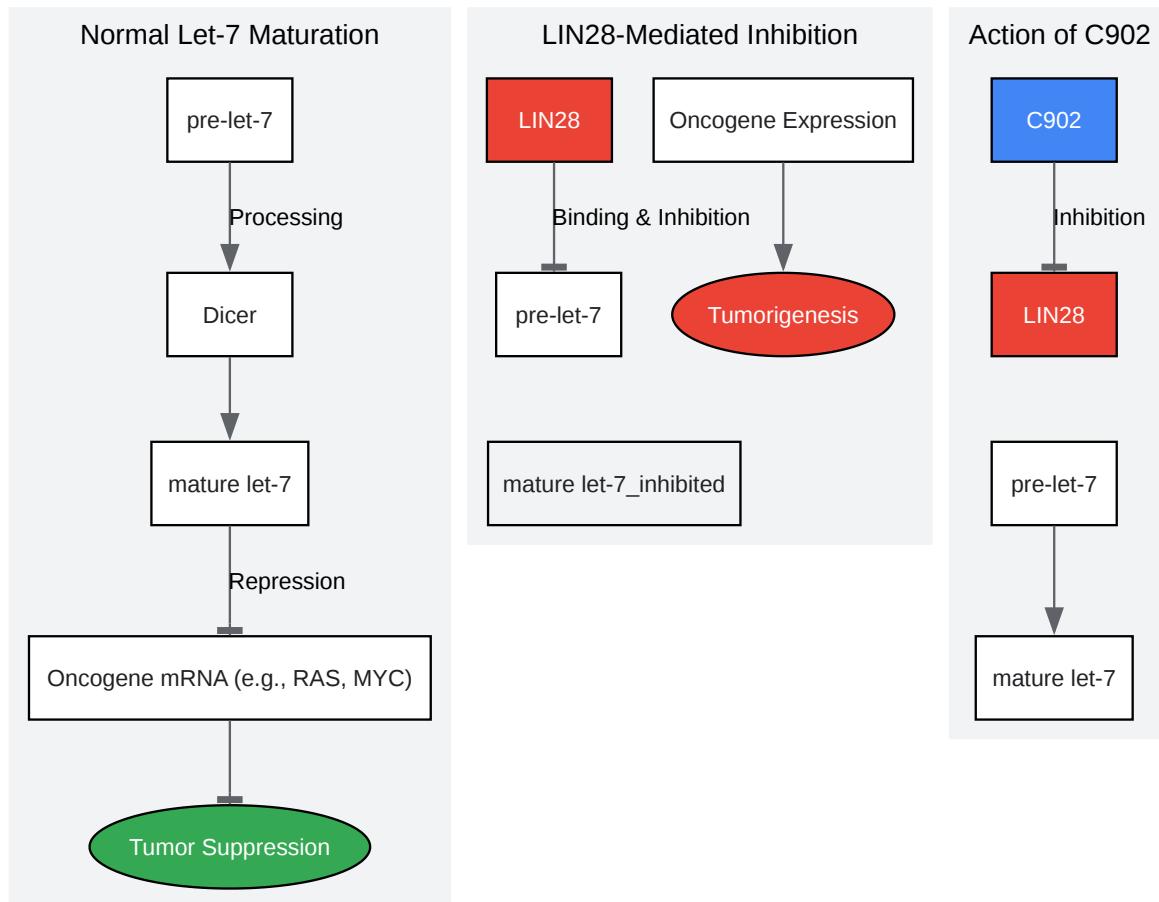
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Introduction

C902 is a small molecule inhibitor of the RNA-binding protein LIN28, which plays a critical role in developmental processes and is frequently dysregulated in various cancers. LIN28 post-transcriptionally represses the maturation of the let-7 family of microRNAs, which act as tumor suppressors by targeting key oncogenes such as RAS, MYC, and HMGA2. By inhibiting the interaction between LIN28 and pre-let-7 microRNA, **C902** restores the processing and function of mature let-7, leading to the downregulation of these oncogenic targets. These application notes provide a summary of the mechanism of action and a detailed protocol for the administration of a similar LIN28 inhibitor in mouse models, based on available preclinical data for analogous compounds.

Mechanism of Action: LIN28/let-7 Pathway

C902 acts by disrupting the binding of LIN28 to the terminal loop of let-7 precursor miRNAs. This interaction is a key regulatory step in let-7 biogenesis. In the presence of LIN28, the processing of pre-let-7 by the Dicer enzyme is inhibited. **C902** competitively binds to LIN28, preventing its association with pre-let-7. This allows for the subsequent cleavage of pre-let-7 by Dicer, resulting in the production of mature let-7 miRNA. The mature let-7 can then bind to the 3' untranslated region (UTR) of its target messenger RNAs (mRNAs), leading to their translational repression or degradation.



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Figure 1: C902 restores let-7 maturation by inhibiting LIN28.

Quantitative Data Summary

While specific *in vivo* dosage and administration data for **C902** are not publicly available, studies on a structurally similar LIN28 inhibitor, C1632, provide valuable guidance for experimental design.

Compound	Dosage	Administration Route	Frequency	Mouse Model	Reference
C1632	50 mg/kg	Intraperitoneal (IP)	5 consecutive days	7-week-old, male C57BL/6J wild-type mice	[1] [2] [3]
C1632	50 mg/kg	Intraperitoneal (IP)	3 injections per week for 6 weeks	22-week-old Pten-/ male mice	[1] [2]

Experimental Protocols

The following protocols are based on the administration of the analogous LIN28 inhibitor C1632 and can be adapted for initial studies with **C902**. Researchers should perform dose-response and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for **C902**.

Preparation of C902 for Injection

Materials:

- **C902** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)

Procedure:

- Solubilization: Dissolve **C902** powder in 100% DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **C902** in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
- Vehicle Preparation: Prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% saline.
- Final Formulation: On the day of injection, dilute the **C902** stock solution with the vehicle to the desired final concentration. For a 50 mg/kg dose in a 20 g mouse (requiring 1 mg of **C902** in a 200 μ L injection volume), the final concentration would be 5 mg/mL. To achieve this, mix the appropriate volumes of the **C902** stock solution and the vehicle. For example, to prepare 1 mL of a 5 mg/mL solution from a 10 mg/mL stock, mix 500 μ L of the **C902** stock with 500 μ L of the vehicle.
- Sterilization: While the components are sterile, the final formulation should be prepared under sterile conditions (e.g., in a laminar flow hood) to minimize the risk of contamination.

Administration of **C902** via Intraperitoneal (IP) Injection

Materials:

- Mouse model (e.g., C57BL/6J or a relevant cancer xenograft model)
- Prepared **C902** solution
- Sterile 1 mL syringes with 27-gauge needles
- 70% ethanol
- Animal scale

Procedure:

- Animal Handling and Weighing: Acclimatize the mice to the experimental conditions. On the day of injection, weigh each mouse to accurately calculate the required dose volume.

- Dose Calculation: Calculate the volume of the **C902** solution to be injected based on the mouse's body weight and the desired dosage (e.g., 50 mg/kg). For a 5 mg/mL solution, the injection volume in μ L will be $(\text{body weight in g} / 1000) * (\text{dosage in mg/kg} / \text{concentration in mg/mL}) * 1,000,000$. For a 20g mouse at 50 mg/kg with a 5 mg/mL solution, the volume is 200 μ L.
- Injection Procedure:
 - Restrain the mouse firmly but gently, ensuring the abdomen is accessible.
 - Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
 - Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
 - Aspirate slightly to ensure the needle is not in a blood vessel or the bladder.
 - Inject the calculated volume of the **C902** solution slowly and steadily.
 - Withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the mice for any immediate adverse reactions. Continue to monitor the animals daily for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

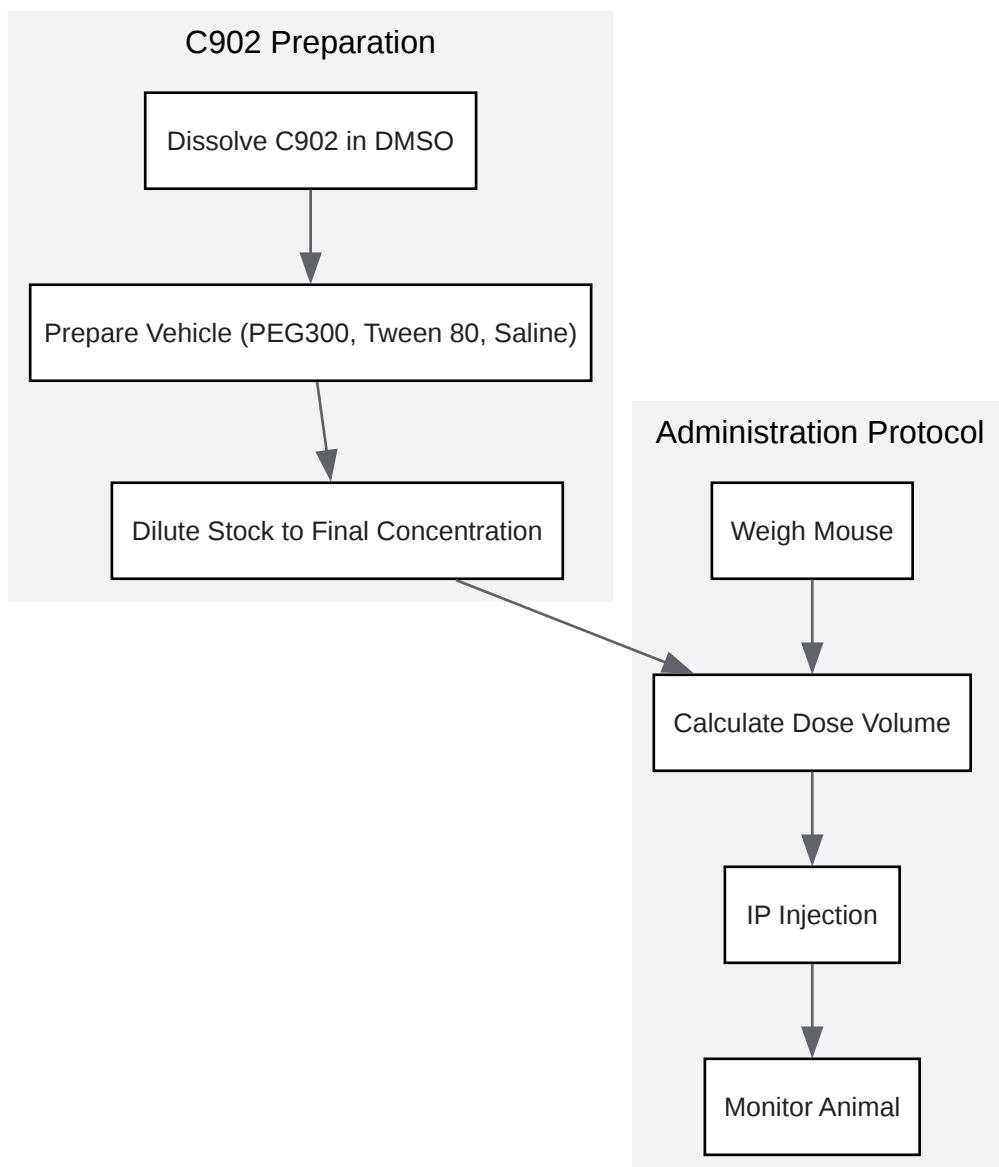
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Figure 2: General workflow for **C902** preparation and administration.

Disclaimer

The provided protocols are intended as a guideline and are based on data from analogous compounds. It is imperative that researchers conduct their own optimization and safety studies for **C902** in their specific mouse models. This includes determining the appropriate vehicle, dosage, and administration schedule, as well as monitoring for any potential toxicity.

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